![molecular formula C18H22N4O B5952225 [4-[[2-(Methylamino)pyridin-3-yl]methyl]piperazin-1-yl]-phenylmethanone](/img/structure/B5952225.png)
[4-[[2-(Methylamino)pyridin-3-yl]methyl]piperazin-1-yl]-phenylmethanone
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Overview
Description
[4-[[2-(Methylamino)pyridin-3-yl]methyl]piperazin-1-yl]-phenylmethanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperazine ring linked to a phenylmethanone group, with a methylamino-substituted pyridine moiety. Its intricate structure allows it to participate in diverse chemical reactions and exhibit significant biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[[2-(Methylamino)pyridin-3-yl]methyl]piperazin-1-yl]-phenylmethanone typically involves multiple steps, starting with the preparation of the key intermediates. The final step often involves the formation of the phenylmethanone group via Friedel-Crafts acylation .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Purification techniques such as recrystallization and chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
[4-[[2-(Methylamino)pyridin-3-yl]methyl]piperazin-1-yl]-phenylmethanone undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenated reagents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry
In chemistry, [4-[[2-(Methylamino)pyridin-3-yl]methyl]piperazin-1-yl]-phenylmethanone is used as a building block for synthesizing more complex molecules. Its reactivity and functional groups make it a valuable intermediate in organic synthesis .
Biology
Biologically, this compound has shown potential as a pharmacophore in drug design. Its structure allows it to interact with various biological targets, making it a candidate for developing new therapeutic agents .
Medicine
In medicine, derivatives of this compound are being explored for their potential to treat diseases such as cancer and neurological disorders. Its ability to modulate specific molecular pathways is of particular interest .
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties contribute to the development of advanced materials with specific functionalities .
Mechanism of Action
The mechanism of action of [4-[[2-(Methylamino)pyridin-3-yl]methyl]piperazin-1-yl]-phenylmethanone involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction often involves hydrogen bonding, hydrophobic interactions, and π-π stacking . The specific pathways affected depend on the biological context and the target molecules involved .
Comparison with Similar Compounds
Similar Compounds
- [4-(4-Methylpiperazin-1-ylmethyl)-N-(4-methyl-3-(4-pyridin-3-yl)pyrimidin-2-yl)phenyl]benzamide
- [2-(Methylamino)pyridin-3-yl]methyl derivatives
- Piperazine-based phenylmethanones
Uniqueness
What sets [4-[[2-(Methylamino)pyridin-3-yl]methyl]piperazin-1-yl]-phenylmethanone apart from similar compounds is its specific combination of functional groups, which confer unique reactivity and biological activity. The presence of the methylamino-pyridine moiety enhances its ability to interact with biological targets, making it a versatile compound in both research and industrial applications .
Properties
IUPAC Name |
[4-[[2-(methylamino)pyridin-3-yl]methyl]piperazin-1-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O/c1-19-17-16(8-5-9-20-17)14-21-10-12-22(13-11-21)18(23)15-6-3-2-4-7-15/h2-9H,10-14H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTIPDRGLUTWNOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC=N1)CN2CCN(CC2)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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